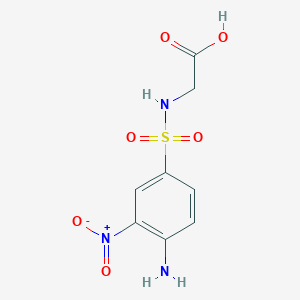

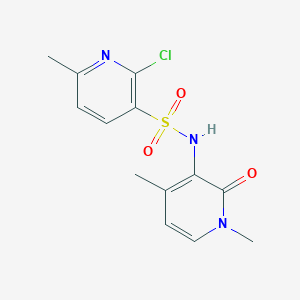

2-(4-Amino-3-nitrobenzenesulfonamido)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Amino-3-nitrobenzenesulfonamido)acetic acid, also known as ANSA, is a sulfonamide derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. ANSA has been found to possess a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.

Aplicaciones Científicas De Investigación

Synthesis of Indolinones

Resin-bound intermediates prepared from 2-nitrobenzenesulfonyl chlorides, including structures related to 2-(4-Amino-3-nitrobenzenesulfonamido)acetic acid, have been utilized to synthesize 3-alkyl-3-(alkylamino)indolin-2-ones. A crucial step in this synthesis involves the base-mediated C-arylation of 2-nitrobenzenesulfonamides. This process facilitates the formation of a quaternary carbon, which upon reduction and cyclization yields 3,3-disubstituted indolinones. The method stands out for its use of commercially available materials and mild reaction conditions, leading to good yields despite the epimerization at the quaternary carbon center (Giménez-Navarro et al., 2015).

Glycosylation of Nitrobenzenesulfonamides

Amino-acid-derived 2-nitrobenzenesulfonamides, akin to this compound, have been condensed with 2,3,4,6-tetra-O-acetyl-d-glucose under Mitsunobu conditions to afford fully protected glucosylamines. These compounds, upon deprotection, rearrange to form Amadori products. This novel route highlights the versatility of nitrobenzenesulfonamides in synthesizing complex biochemical structures with good overall yield (Turner et al., 1999).

Hydrogen Bond Studies

The study of hydrogen bonds in substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides, which are structurally related to this compound, has provided insight into the electronic behavior of intramolecular hydrogen bonds. These compounds have been synthesized and characterized, showing evidence of intra- and intermolecular hydrogen bonding through variable temperature NMR experiments. The research emphasizes the importance of hydrogen bonding in the stability and reactivity of sulfonamide derivatives (Romero & Margarita, 2008).

Synthesis of Amino Acid Carbohydrate Hybrids

Utilizing amino acid derived 2-nitrobenzenesulfonamides, similar to this compound, in Mitsunobu reactions with saccharide and nucleoside derivatives has led to the creation of fully protected amino acid carbohydrate hybrids. These compounds open avenues for further exploration in the synthesis of biologically significant molecules and demonstrate the utility of nitrobenzenesulfonamides in complex organic synthesis (Turner et al., 2001).

Propiedades

IUPAC Name |

2-[(4-amino-3-nitrophenyl)sulfonylamino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O6S/c9-6-2-1-5(3-7(6)11(14)15)18(16,17)10-4-8(12)13/h1-3,10H,4,9H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LASYLEFFLDNCRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)NCC(=O)O)[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(3-((2,4-dimethoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2913794.png)

![methyl 5-[(E)-2-[4-chloro-3-(2,6-dichlorophenyl)-[1,2]oxazolo[4,5-c]pyridin-7-yl]ethenyl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate](/img/structure/B2913796.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2913799.png)

![6-[4-(4-fluorophenyl)piperazin-1-yl]-7H-purine](/img/structure/B2913802.png)

![4-[2-(Dimethylamino)thieno[2,3-d][1,3]thiazole-5-carbonyl]morpholine-3-carbonitrile](/img/structure/B2913804.png)

![2-(4-ethoxyphenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2913805.png)

![8-fluoro-3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2913807.png)

![N-[(Z)-1-(4-chlorophenyl)ethylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide](/img/no-structure.png)

![2-(methylthio)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2913810.png)